(3beta)-Allopregnanolone 3-beta-D-Glucuronide
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Overview
Description
(3beta)-Allopregnanolone 3-beta-D-Glucuronide is a glucuronide conjugate of allopregnanolone, a neurosteroid derived from progesterone. This compound is known for its role in modulating the activity of the central nervous system and has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to allopregnanolone. Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Allopregnanolone 3-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety or the steroid backbone.
Substitution: Substitution reactions can occur at specific positions on the steroid nucleus or the glucuronide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3beta)-Allopregnanolone 3-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: The compound is studied for its role in modulating neurotransmitter receptors and its effects on neuronal activity.
Medicine: Research focuses on its potential therapeutic effects in treating conditions such as anxiety, depression, and epilepsy.
Industry: It is used in the development of neuroactive drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3beta)-Allopregnanolone 3-beta-D-Glucuronide involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity. This modulation of GABAergic transmission is believed to underlie its therapeutic potential in neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: The parent compound of (3beta)-Allopregnanolone 3-beta-D-Glucuronide, known for its potent neurosteroid activity.
Norbuprenorphine 3-Beta-D-Glucuronide: Another glucuronide conjugate with distinct pharmacological properties.
Deferiprone-d3 3-O-Beta-D-Glucuronide Sodium Salt: A glucuronide conjugate used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific glucuronidation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, allopregnanolone. This modification enhances its solubility and stability, making it a valuable compound for therapeutic applications and research.
Properties
Molecular Formula |
C27H42O8 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |
InChI Key |
MTPPQBWTGIHMPB-IPTVNVRXSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
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